molecular formula C6H5IN2O3 B15205437 5-Iodo-6-methyl-3-nitropyridin-2-ol

5-Iodo-6-methyl-3-nitropyridin-2-ol

Cat. No.: B15205437
M. Wt: 280.02 g/mol
InChI Key: PCDKLLFFSOKJIJ-UHFFFAOYSA-N
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Description

5-Iodo-6-methyl-3-nitropyridin-2-ol is a chemical compound that belongs to the class of nitropyridines It is characterized by the presence of an iodine atom at the 5-position, a methyl group at the 6-position, and a nitro group at the 3-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-6-methyl-3-nitropyridin-2-ol typically involves the iodination of 6-methyl-3-nitropyridin-2-ol. The process can be carried out using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually performed in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-6-methyl-3-nitropyridin-2-ol undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products

    Substitution: Formation of 5-azido-6-methyl-3-nitropyridin-2-ol or 5-cyano-6-methyl-3-nitropyridin-2-ol.

    Reduction: Formation of 5-iodo-6-methyl-3-aminopyridin-2-ol.

    Oxidation: Formation of 5-iodo-6-carboxy-3-nitropyridin-2-ol.

Scientific Research Applications

5-Iodo-6-methyl-3-nitropyridin-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Iodo-6-methyl-3-nitropyridin-2-ol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The iodine atom may also play a role in modulating the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-3-nitropyridin-2-ol: Lacks the iodine atom at the 5-position.

    5-Nitropyridin-2-ol: Lacks both the methyl group at the 6-position and the iodine atom at the 5-position.

    5-Iodo-3-nitropyridin-2-ol: Lacks the methyl group at the 6-position.

Uniqueness

5-Iodo-6-methyl-3-nitropyridin-2-ol is unique due to the presence of both the iodine atom and the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s potential as a versatile intermediate in organic synthesis and its efficacy in various applications.

Properties

Molecular Formula

C6H5IN2O3

Molecular Weight

280.02 g/mol

IUPAC Name

5-iodo-6-methyl-3-nitro-1H-pyridin-2-one

InChI

InChI=1S/C6H5IN2O3/c1-3-4(7)2-5(9(11)12)6(10)8-3/h2H,1H3,(H,8,10)

InChI Key

PCDKLLFFSOKJIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=O)N1)[N+](=O)[O-])I

Origin of Product

United States

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